molecular formula C18H21N3O3S B6539750 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1060316-75-7

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide

Katalognummer: B6539750
CAS-Nummer: 1060316-75-7
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: UDRILVKMBIROCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2 and a phenyl ring at position 2. The phenyl group is further modified with a [(2-methoxyethyl)carbamoyl]methyl side chain.

Eigenschaften

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-11-10-19-16(22)12-13-5-7-14(8-6-13)21-17(23)15-4-3-9-20-18(15)25-2/h3-9H,10-12H2,1-2H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRILVKMBIROCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 4 2 methoxyethyl carbamoyl methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide}

This structure suggests potential interactions with biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in disease pathways, particularly in cancer. For instance, pyridine derivatives have shown activity against receptor tyrosine kinases, which are critical in tumor growth and metastasis.

Inhibition Studies

A study highlighted that derivatives of pyridine compounds can inhibit c-Met and VEGFR-2, which are implicated in angiogenesis and tumor progression. The most promising derivative showed IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibitory potential .

Biological Activity Data

The following table summarizes the biological activities reported for N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide and related compounds:

Compound Target Activity IC50 (μM) Reference
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamidec-MetInhibitionTBD
N-(substituted pyridine derivative)VEGFR-2Inhibition0.19
Pyrido[2,3-d]pyrimidine derivativeEPH receptorsInhibitionTBD

Case Studies

  • Cancer Cell Line Studies : Various derivatives of pyridine compounds have been tested on cancer cell lines, demonstrating significant cytotoxic effects. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspases .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in reducing tumor size and improving survival rates. In one study, a pyridine derivative was administered to mice with xenograft tumors, resulting in a substantial decrease in tumor volume compared to controls .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The methoxyethylcarbamoyl side chain introduces hydrogen-bonding capacity, analogous to the oxadiazole and trifluoroethyl groups in , which are critical for target affinity.

Biological Activity Trends: Dihydropyridine derivatives (e.g., ) are established calcium channel blockers, whereas furopyridine-carboxamides (e.g., ) show kinase inhibition. The target compound’s pyridine core and sulfanyl group suggest overlapping mechanisms with these classes. Thiazolidinone-containing analogs (e.g., ) exhibit antimicrobial properties, highlighting the versatility of carboxamide scaffolds in diverse therapeutic areas.

Computational and Experimental Data

Binding Affinity Predictions

  • AutoDock Vina and Glide XP scoring functions have been used to predict interactions between similar carboxamides and targets like kinases or proteases. For example:
    • The furo[2,3-b]pyridine-3-carboxamide in showed a docking score of −9.2 kcal/mol against VEGFR-2, correlating with experimental IC₅₀ values < 100 nM.
    • The target compound’s methoxyethylcarbamoyl group may form hydrogen bonds with kinase ATP-binding pockets, as seen in analogous studies .

Structural Validation

  • PROCHECK analysis of related compounds (e.g., ) confirmed stereochemical validity (>90% residues in favored Ramachandran regions), supporting the reliability of synthetic designs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.